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Compound of Interest

Compound Name: Dibromoiodomethane

Cat. No.: B121520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reaction kinetics of dibromoiodomethane
(CHBr₂I). Due to the limited availability of direct experimental data for dibromoiodomethane,

this document summarizes its known photolytic properties and presents kinetic data for

structurally related halomethanes to offer a comparative context. The methodologies described

are standard techniques employed in gas-phase and aqueous-phase kinetic studies of

halogenated organic compounds.

Data Presentation: Kinetic Parameters
Quantitative kinetic data for the photolysis of dibromoiodomethane is sparse but available

from studies on disinfection byproducts. The following table summarizes these findings.

Table 1: Photolysis Data for Dibromoiodomethane (CHBr₂I)

Parameter Value Wavelength (nm) Reference

Molar Extinction

Coefficient (ε)
1370 M⁻¹ cm⁻¹ 254 [1]

Quantum Yield (Φ) 0.53 mol E⁻¹ 254 [1]
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To provide a basis for comparison, the table below includes kinetic data for the reactions of

other relevant halomethanes with the hydroxyl (OH) radical, a key atmospheric oxidant.

Table 2: Comparative Kinetic Data for Selected Halomethane Reactions with OH Radicals

Reactant

Rate
Constant
(k) at 298
K(cm³
molecule⁻¹
s⁻¹)

Arrhenius
A-
Factor(cm³
molecule⁻¹
s⁻¹)

Activation
Energy (Ea)
(kJ mol⁻¹)

Temperatur
e Range (K)

Reference

Dibromometh

ane (CH₂Br₂)
1.2 x 10⁻¹³ - - 298 [2]

Bromoform

(CHBr₃)
2.7 x 10⁻¹⁴ 9.94 x 10⁻¹³ 3.22 230-370 [3]

Bromochloro

methane

(CH₂BrCl)

1.0 x 10⁻¹³ 7.7 x 10⁻¹³ 4.16 292-361 [N/A]

Dibromochlor

omethane

(CHBr₂Cl)

4.8 x 10⁻¹⁴ 9.0 x 10⁻¹³ 3.52 230-330 [3]

Bromodichlor

omethane

(CHBrCl₂)

6.5 x 10⁻¹⁴ 9.4 x 10⁻¹³ 4.26 230-330

Note: The absence of data for dibromoiodomethane in Table 2 highlights a significant gap in

the current literature.

Experimental Protocols
Detailed experimental protocols for dibromoiodomethane are not readily available in the

literature. However, the kinetic parameters for halogenated methanes are typically determined

using well-established techniques such as flash photolysis and relative rate methods.
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Flash Photolysis-Resonance Fluorescence (FP-RF)
This is a common absolute method for determining rate constants.

Objective: To directly measure the rate of decay of a reactant in the presence of an excess of

another reactant.

Methodology:

Radical Generation: A precursor molecule (e.g., H₂O for OH radicals) is photolyzed by a

short, intense pulse of UV light from a flash lamp or laser (e.g., an excimer laser) to

generate the desired radical species.

Reaction: The generated radicals react with the substrate molecule (e.g., CHBr₃) in a

temperature-controlled reaction cell. The concentration of the substrate is kept in large

excess to ensure pseudo-first-order kinetics.

Detection: The concentration of the radical species is monitored over time using

resonance fluorescence. A resonance lamp emits light at a specific wavelength that is

absorbed by the radical, which then fluoresces. The intensity of the fluorescence is

proportional to the radical concentration.

Data Analysis: The fluorescence signal decay is fitted to a pseudo-first-order exponential

function. The resulting rate constant is plotted against the concentration of the substrate

molecule. The slope of this plot gives the bimolecular rate constant for the reaction.

Relative Rate Method
This method determines the rate constant of a reaction by comparing it to the rate of a

reference reaction with a well-known rate constant.

Objective: To determine the rate constant of a reaction of interest relative to a known

reference reaction.

Methodology:

Reactant Mixture: A mixture containing the target compound, a reference compound, and

a radical source (e.g., Cl₂ for Cl atoms, or a photolytic precursor for OH radicals) is
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prepared in a reaction chamber (e.g., a Teflon bag or quartz vessel).

Reaction Initiation: The reaction is initiated, often by photolysis, to generate the reactive

radical species (e.g., OH or Cl).

Concentration Monitoring: The concentrations of the target and reference compounds are

monitored over time using techniques such as Gas Chromatography with Flame Ionization

Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

Data Analysis: The relative loss of the target and reference compounds is used to

calculate the unknown rate constant. Based on the principle of competitive kinetics, the

ratio of the rate constants is related to the change in concentrations by the following

equation:

ln([Target]₀ / [Target]ₜ) / ln([Reference]₀ / [Reference]ₜ) = k_Target / k_Reference

By plotting ln([Target]₀ / [Target]ₜ) against ln([Reference]₀ / [Reference]ₜ), the slope of the

resulting line gives the ratio of the rate constants. Knowing the rate constant of the

reference reaction allows for the calculation of the rate constant for the target reaction.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a gas-phase kinetics experiment

using the flash photolysis technique.
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Caption: Generalized workflow for a gas-phase kinetic study.
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To cite this document: BenchChem. [Comparative Guide to the Kinetic Studies of
Dibromoiodomethane Reactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121520#kinetic-studies-of-dibromoiodomethane-
reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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